N-(1H-Benzo[d]imidazol-4-yl)formamide
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Overview
Description
N-(1H-Benzo[d]imidazol-4-yl)formamide is a heterocyclic compound that features a benzimidazole core structure. Benzimidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Benzo[d]imidazol-4-yl)formamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1H-Benzo[d]imidazol-4-yl)formamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the benzimidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzimidazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and selectivity of the desired products .
Major Products
The major products formed from these reactions include various substituted benzimidazoles, which can have enhanced biological or chemical properties .
Scientific Research Applications
N-(1H-Benzo[d]imidazol-4-yl)formamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-(1H-Benzo[d]imidazol-4-yl)formamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1H-Benzo[d]imidazol-4-yl)formamide include:
- 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide
- 4-(1H-benzo[d]imidazol-2-yl)aniline
- Various substituted benzimidazoles
Uniqueness
This compound is unique due to its specific substitution pattern on the benzimidazole ring, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(1H-benzimidazol-4-yl)formamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-5-11-7-3-1-2-6-8(7)10-4-9-6/h1-5H,(H,9,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGITZGIQYPDWBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC=O)N=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90577195 |
Source
|
Record name | N-1H-Benzimidazol-4-ylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90577195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137654-47-8 |
Source
|
Record name | N-1H-Benzimidazol-4-ylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90577195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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